Barium copper yttrium oxide

概要

説明

Yttrium barium copper oxide (often abbreviated YBCO) is an oxide of barium, yttrium, and copper . It is a crystalline chemical compound with the formula YBa2Cu3O7-xt . YBCO is a superconducting ceramic; that is, it loses all resistance to electric current at extremely low temperatures . It is the first material ever discovered to become superconducting above the boiling point of liquid nitrogen at about 93 K .

Synthesis Analysis

YBCO superconductors have been synthesized by various methods, including solid-state and co-precipitation methods . Another method involves the reaction of a mixture of yttrium oxide, barium carbonate, and copper oxide in a stream of oxygen .Chemical Reactions Analysis

The first sample of yttrium oxide-barium-copper were obtained at a temperature of 1000-1300 To the following chemical reaction: 4BaCO3 + Y2 (CO3)3 + 6CuCO3 + (1/2 – x)O2 → YBa2Cu3O7−x + 13CO2 .Physical And Chemical Properties Analysis

YBCO has a molar mass of 666.19 g/mol and appears as a black solid . It has a density of 6.4 g/cm3 and a melting point greater than 1000 °C . It is insoluble in water .科学的研究の応用

Superconducting Thin Films

YBCO is extensively used in the production of superconducting thin films . The preparation method, such as the Trifluoroacetic acid-metal-organic deposition (TFA-MOD), is crucial for achieving the desired superconducting properties .

Electronic Devices

In the realm of electronics , YBCO’s superconducting properties enable the development of devices that operate with significantly reduced energy loss. This includes applications in microwave electronics where the material’s high critical current and strong orientation to the c-axis are advantageous .

Power Transmission

YBCO is a promising material for power transmission cables . Its ability to conduct electricity without resistance at high temperatures makes it ideal for flexible superconducting tapes used in cables, motors, and generators, potentially revolutionizing how electrical power is distributed and utilized .

Medical Technology

The superconducting nature of YBCO allows for more powerful and cheaper medical scanners , such as MRI machines. These devices benefit from YBCO’s ability to create strong magnetic fields required for high-resolution imaging .

Quantum Computing

In quantum computing , YBCO can be used to create superconducting quantum interference devices (SQUIDs) . These devices are essential for measuring extremely subtle magnetic fields and are integral to the operation of quantum computers .

Noninvasive Medical Diagnostics

YBCO-based SQUIDs are also employed in noninvasive medical diagnostics , such as scanning high-Tc SQUID biosusceptometry, which is used to track labeled colorectal tumors in vivo, providing a noninvasive method for preoperative and intraoperative examinations .

Geophysical Exploration

High-Tc SQUIDs made from YBCO are used in geophysical survey systems like LANDTEM, which help in locating mineral deposits. Their high sensitivity to magnetic fields makes them invaluable in the exploration of natural resources .

Information Storage

YBCO is being explored for its potential in information storage technology . It could be used in the development of non-volatile resistive random-access memory (RRAM) devices, which would significantly increase the density and capacity of data storage solutions .

Safety and Hazards

When handling YBCO, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Superconductor research is currently in a 'golden age’ . There is ongoing research into triggering room-temperature superconductivity with light . The discovery of new superconductors and the possibility of producing room-temperature superconductivity that’s stable enough for practical devices are areas of active research .

作用機序

Target of Action

Barium Copper Yttrium Oxide, also known as YBa2Cu3O7, is a family of crystalline chemical compounds that display high-temperature superconductivity . The primary targets of this compound are the electrical currents in a material. It loses all resistance to electric current at extremely low temperatures .

Mode of Action

The interaction of YBa2Cu3O7 with its targets results in superconductivity, a phenomenon where the material offers no resistance whatsoever to the passage of electrical current below a certain critical temperature . This compound becomes superconducting above the boiling point of liquid nitrogen at about 93K .

Biochemical Pathways

The compound’s superconducting properties are derived from its complex crystal structure made from several components, based around copper oxide units .

Pharmacokinetics

It is a black solid with a density of 6.4 g/cm³ and is insoluble in water .

Result of Action

The result of YBa2Cu3O7’s action is the occurrence of high-temperature superconductivity. This means it is possible to pass electrical power through such a material without losing any energy in the process . This property has significant implications for various applications, including power transmission, medical scanners, and computing .

Action Environment

The action, efficacy, and stability of YBa2Cu3O7 are highly dependent on environmental factors, particularly temperature. Its superconducting properties only manifest at extremely low temperatures, specifically below its transition temperature of 93K . Therefore, maintaining an appropriate low-temperature environment is crucial for its function.

特性

InChI |

InChI=1S/Ba.Cu.H2O.Y/h;;1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRYUYDUUMXTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cu].[Y].[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCuH2OY | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148081 | |

| Record name | Barium copper yttrium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium copper yttrium oxide | |

CAS RN |

107539-20-8 | |

| Record name | Barium copper yttrium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107539208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium copper yttrium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of YBa2Cu3O7 is YBa2Cu3O7. Its molecular weight is approximately 666.22 g/mol.

A: YBa2Cu3O7 has a perovskite crystal structure, specifically an oxygen-deficient perovskite. It crystallizes in an orthorhombic structure at room temperature. []

A: The oxygen content significantly affects the structure and superconducting properties of YBa2Cu3O7. Decreasing the oxygen content (increasing δ in YBa2Cu3O7-δ) can lead to a transition from an orthorhombic to a tetragonal structure, accompanied by a loss of superconductivity. [, , ]

A: YBa2Cu3O7 can decompose into other metal oxides like Y2BaCuO5, CuO, and BaCuO2 when subjected to high mechanical pressures (above 100 MPa) and elevated temperatures (700-950 °C). [] This instability should be considered during hot mechanical densification and shaping processes.

A: YBa2Cu3O7 is known to degrade in the presence of water vapor. Studies using transmission electron microscopy (TEM) have shown that water vapor attack leads to the formation of planar defects in the material, contributing to its degradation. []

A: YBa2Cu3O7 exhibits superconductivity at temperatures below 92 K. []

A: The addition of elements like ZrO2, BeO, and Ag can influence the superconducting properties of YBa2Cu3O7. While small amounts of ZrO2 and BeO do not significantly impact superconductivity, Ag additions have been shown to improve the critical current density (Jc) and zero-resistance temperature (Tc) of YBa2Cu3O7 films. [, , , ]

ANone: YBa2Cu3O7 thin films have potential applications in various fields, including:

- High-temperature superconductors: Used in applications such as magnetic levitation, magnetic resonance imaging (MRI), and power transmission. []

- Microwave devices: YBa2Cu3O7 exhibits excellent microwave properties, making it suitable for use in filters, resonators, and other passive microwave devices. []

- Josephson junctions: These are used in superconducting quantum interference devices (SQUIDs) for sensitive magnetic field measurements. [, ]

ANone: Several techniques are used to prepare YBa2Cu3O7 thin films, including:

- Pulsed laser deposition (PLD): This method involves ablating a target of YBa2Cu3O7 with a high-power laser and depositing the ablated material onto a substrate. [, , , ]

- Sputtering: This involves bombarding a target of YBa2Cu3O7 with ions, which sputter off atoms that then deposit onto a substrate. [, ]

- Chemical vapor deposition (CVD): This method uses volatile precursors containing Y, Ba, and Cu to deposit YBa2Cu3O7 films onto a heated substrate. []

- Electrophoretic deposition: This technique utilizes an electric field to deposit charged YBa2Cu3O7 particles from a suspension onto a substrate. []

ANone: Various factors influence the properties of YBa2Cu3O7 thin films, including:

- Substrate material and orientation: The choice of substrate material and its crystallographic orientation can affect the growth direction, microstructure, and superconducting properties of the film. [, , , , ]

- Deposition temperature: The substrate temperature during deposition influences the film's crystallinity, oxygen content, and superconducting transition temperature. [, ]

- Oxygen pressure: The oxygen pressure during and after deposition is critical for obtaining the desired oxygen stoichiometry and superconducting properties in YBa2Cu3O7 films. [, , , , ]

- Post-deposition annealing: Annealing the deposited films in an oxygen atmosphere can improve their crystallinity and superconducting properties. [, ]

A: Oxygen diffusion plays a crucial role in determining the superconducting properties of YBa2Cu3O7. The oxygen content in the Cu-O chains of the crystal structure dictates its orthorhombic structure and, thus, its superconductivity. [, , ]

ANone: Several methods are employed to investigate oxygen diffusion in YBa2Cu3O7:

- Electrical resistance measurements: Changes in electrical resistance as a function of temperature and time during oxygen annealing can provide insights into oxygen diffusion kinetics. []

- Tracer diffusion experiments: Using isotopic tracers like 18O allows for tracking oxygen movement within the material and determining diffusion coefficients. []

- Weight change measurements: Precisely monitoring the weight changes of YBa2Cu3O7 samples during oxygen annealing can help determine oxygen diffusion rates. []

A: Pinning centers are defects or impurities within a superconductor that can trap or "pin" magnetic flux vortices. These vortices can impede current flow, so the presence of pinning centers enhances the critical current density (Jc) of the superconductor. [, ]

ANone: Artificial pinning centers can be incorporated into YBa2Cu3O7 films to improve Jc. These include:

- Nanoparticles: Incorporating nanoparticles of materials like Y2O3 or Fe2O3 within the YBa2Cu3O7 matrix can act as effective pinning centers. [, ]

- Nanorods: Elongated nanorods of materials like BaSnO3 can be introduced during film growth, providing strong pinning sites for vortices. [, ]

- Multilayer structures: Creating multilayer structures with alternating layers of YBa2Cu3O7 and other materials can generate interfaces that act as pinning centers. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

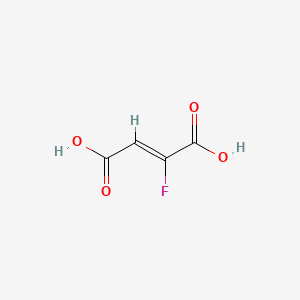

![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B1240046.png)